molecular formula C8H12O3 B15071849 (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one

Cat. No.: B15071849
M. Wt: 156.18 g/mol
InChI Key: WKCZDDXNJWASQB-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one (CAS 697290-52-1) is a chiral spirocyclic compound of high interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol, this compound is characterized by its spiro architecture, where two five-membered rings are connected through a single spiro carbon atom . This unique, three-dimensional structure provides significant rigidity and stability, which is valuable for modulating the properties of lead molecules in drug discovery efforts . Spiro scaffolds like the 2-oxaspiro[4.4]nonan-1-one skeleton are recognized as privileged structures in the design of biologically active molecules and are found in various natural products and synthetic derivatives . For instance, related structural motifs are integral to the core of certain sesquiterpenes, such as bakkenolide A, and have been extensively explored in the development of modern agrochemicals like spirodiclofen and spiromesifen . The specific stereochemistry of the (S)-enantiomer offered here makes it a critical chiral building block for constructing complex molecular architectures. This product, with a stated purity of 97%, is intended for use in research and development laboratories. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

(4S)-4-hydroxy-2-oxaspiro[4.4]nonan-3-one

InChI

InChI=1S/C8H12O3/c9-6-7(10)11-5-8(6)3-1-2-4-8/h6,9H,1-5H2/t6-/m1/s1

InChI Key

WKCZDDXNJWASQB-ZCFIWIBFSA-N

Isomeric SMILES

C1CCC2(C1)COC(=O)[C@H]2O

Canonical SMILES

C1CCC2(C1)COC(=O)C2O

Origin of Product

United States

Chemical Transformations and Reactivity of S 4 Hydroxy 2 Oxaspiro 4.4 Nonan 3 One Derivatives

Functional Group Interconversions on the Spirolactone Core

The (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one molecule possesses two primary functional groups amenable to interconversion: a secondary hydroxyl group and a lactone (cyclic ester). These sites allow for a variety of chemical modifications to the spirolactone core.

The hydroxyl group at the C4 position can undergo several key transformations. Oxidation of this secondary alcohol can yield the corresponding ketone, 4-oxo-2-oxaspiro[4.4]nonan-3-one. This reaction can be achieved using a variety of standard oxidizing agents. Conversely, the carbonyl group of the lactone can be reduced. Strong reducing agents like lithium aluminum hydride would typically reduce the ester to a diol, leading to the opening of the lactone ring. However, more controlled reduction is also possible.

Another important class of interconversions involves the substitution of the hydroxyl group. It can be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles to introduce new functionalities at the C4 position. Halogenation of the hydroxyl group can also be achieved using standard reagents.

The following table summarizes some of the key functional group interconversions possible on the spirolactone core:

Starting Functional GroupReagent(s)Product Functional Group
Secondary Alcohol (-OH)CrO3/H2SO4 (Jones oxidation)Ketone (=O)
Secondary Alcohol (-OH)TsCl, pyridineTosylate (-OTs)
Secondary Alcohol (-OH)SOCl2Chloroalkane (-Cl)
Lactone (-COO-)LiAlH4, then H2ODiol (-CH2OH, -OH)

Ring-Opening and Rearrangement Reactions of the Spirolactone Moiety

The lactone ring of this compound is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is a cornerstone of the chemical transformations of this spirolactone moiety.

Under basic conditions, hydrolysis of the lactone can occur, yielding the corresponding hydroxy carboxylate salt. Acid-catalyzed hydrolysis, on the other hand, will produce the hydroxy carboxylic acid. This ring-opening provides a handle for further synthetic manipulations. For instance, the resulting carboxylic acid and alcohol can be derivatized in numerous ways.

Aminolysis, the reaction with an amine, will open the lactone ring to form a hydroxy amide. This reaction is a valuable method for introducing nitrogen-containing functionalities and for creating more complex molecular architectures. Similarly, reaction with alcohols under acidic or basic catalysis can lead to transesterification, resulting in a ring-opened hydroxy ester.

Rearrangement reactions of this specific spirolactone are less common but can be envisaged under certain conditions, potentially involving acid catalysis or thermal activation that could lead to skeletal reorganization. However, the ring-opening reactions are the more prevalent and synthetically useful transformations of the spirolactone moiety.

Derivatization Strategies for Structural Diversity

The functional groups present in this compound serve as versatile handles for a wide range of derivatization strategies aimed at creating structural diversity. These strategies are crucial for exploring the structure-activity relationships of its analogs in various applications.

The C4-hydroxyl group is a primary site for derivatization. It can be readily acylated to form esters or alkylated to form ethers. A particularly important derivative is formed through the reaction with 3-mesityl-2-oxo-1-oxaspiro[4.4]non-3-en-4-yl 2-(4-chlorophenyl)-3-methylbutyrate, which is related to the synthesis of the acaricide spiromesifen. nih.gov This highlights the significance of this position for introducing bulky and functionally complex side chains.

The enolate of the lactone can also be generated under appropriate basic conditions, allowing for alkylation or acylation at the C3 position. This provides a means to introduce substituents on the lactone ring itself, further expanding the accessible chemical space.

The following table outlines some common derivatization strategies:

Reaction TypeReagent(s)Position of DerivatizationProduct Type
EsterificationAcyl chloride, pyridineC4-OHEster
EtherificationAlkyl halide, baseC4-OHEther
C-AlkylationLDA, Alkyl halideC33-substituted lactone

Regioselectivity and Stereoselectivity in Spirocyclic Transformations

The inherent chirality of this compound, with a defined stereocenter at the spiro carbon (C5), plays a crucial role in directing the stereochemical outcome of its reactions. Any transformation that does not involve bond cleavage at the stereocenter will proceed with retention of the (S)-configuration.

When new stereocenters are created during a reaction, the existing stereocenter can exert a significant influence on the stereoselectivity, leading to the preferential formation of one diastereomer over the other. This is known as diastereoselective synthesis. For instance, the reduction of a ketone derivative at the C4 position may proceed with facial selectivity, guided by the steric hindrance imposed by the spirocyclic system.

Regioselectivity becomes important when considering reactions that could potentially occur at multiple sites. For example, in the case of a derivative with multiple reactive positions, the choice of reagents and reaction conditions can be used to direct the transformation to a specific site. The inherent electronic and steric properties of the spirolactone core will also influence the regiochemical outcome of reactions. The stereochemistry of the starting material is a critical factor in predicting and controlling the three-dimensional structure of the resulting products.

Spectroscopic Elucidation and Computational Characterization of S 4 Hydroxy 2 Oxaspiro 4.4 Nonan 3 One and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic compounds. Through the use of one-dimensional and two-dimensional NMR experiments, it is possible to map out the carbon skeleton and the relative positions of hydrogen atoms within the molecule.

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: The ¹H NMR spectrum of a 4-hydroxy-2-oxaspiro[4.4]nonan-3-one derivative would be expected to show distinct signals for the protons in the cyclopentane (B165970) ring and the lactone moiety. The chemical shifts of these protons are influenced by their local electronic environment. For instance, the proton attached to the carbon bearing the hydroxyl group (H-4) would typically appear as a multiplet in a specific region of the spectrum. The protons of the cyclopentane ring would exhibit complex splitting patterns due to spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their functional groups. For a compound like (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, characteristic signals would be observed for the carbonyl carbon of the lactone, the spiro carbon, the carbon bearing the hydroxyl group, and the carbons of the cyclopentane ring. The chemical shifts of these carbons are indicative of their hybridization and the nature of their substituents.

Interactive Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Spiro-γ-butyrolactone Analogues. This table presents typical chemical shift ranges for protons and carbons in structures analogous to this compound, as specific data for this exact compound is not readily available in the literature.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C=O-170-180
C-spiro-80-95
CH-OH3.5-4.565-75
CH₂ (lactone)2.0-3.030-40
CH₂ (cyclopentane)1.5-2.525-40

Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the connectivity of proton networks within the cyclopentane and lactone rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the spiro carbon) and for connecting different spin systems that are separated by heteroatoms or non-protonated carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry of the molecule, including the orientation of the hydroxyl group and the conformation of the five-membered rings.

Chiroptical Spectroscopy for Stereochemical Analysis

Chiroptical techniques are essential for investigating the stereochemistry of chiral molecules by probing their differential interaction with polarized light.

Circular Dichroism (CD) spectroscopy is a powerful method for determining the absolute configuration of chiral compounds. mdpi.com Chiral molecules absorb left and right circularly polarized light differently, resulting in a CD spectrum. youtube.com For spirocyclic lactones, the sign and intensity of the Cotton effects in the CD spectrum are characteristic of the stereochemistry at the spiro center and other chiral centers. mdpi.com By comparing the experimental CD spectrum with spectra predicted by computational methods for different stereoisomers, the absolute configuration of the molecule can be confidently assigned. mdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule. For an analogue, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one, X-ray analysis has shown that the cyclopentyl ring adopts an envelope conformation. nih.gov This technique provides unequivocal proof of the molecule's connectivity, conformation, and absolute stereochemistry.

Interactive Table 2: Crystallographic Data for an Analogue, 4-Hydroxy-3-mesityl-1-oxaspiro[4.4]non-3-en-2-one. nih.gov

ParameterValue
Chemical FormulaC₁₇H₂₀O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.8543 (4)
b (Å)17.9266 (7)
c (Å)9.4883 (4)
β (°)97.809 (2)
Volume (ų)1492.09 (11)

Computational Chemistry Approaches

Computational chemistry plays a vital role in complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. Methods such as Density Functional Theory (DFT) can be used to:

Predict NMR chemical shifts and coupling constants, aiding in the interpretation of experimental spectra.

Calculate theoretical CD spectra for different stereoisomers to assist in the assignment of absolute configuration from experimental data. mdpi.com

Determine the relative energies of different conformations of the molecule, providing a picture of its dynamic behavior in solution.

Model the vibrational frequencies to aid in the interpretation of infrared (IR) and Raman spectra.

By integrating these computational approaches with experimental spectroscopic data, a comprehensive and robust structural elucidation of this compound and its analogues can be achieved.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict and analyze molecular properties, reaction mechanisms, and spectroscopic data.

The formation of spirocyclic lactones, such as this compound, involves intricate intramolecular cyclization reactions. DFT calculations are instrumental in elucidating the complex mechanisms of these transformations by mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies.

For instance, the synthesis of γ-butyrolactones, a core component of the target molecule, can proceed through various catalyzed pathways, including electrophilic addition reactions. researchgate.net DFT studies on such reactions can model the step-by-step process, revealing the role of catalysts and intermediates. researchgate.netresearchgate.net For example, in the formation of similar spiro-γ-butenolide-γ-butyrolactones via oxidative spirocyclization, a plausible mechanistic pathway involves a cascade of oxidation and spirolactonization steps. nih.gov Computational studies can validate such proposed mechanisms, detailing the energetics of key steps like the engagement of a tethered nucleophile (e.g., an amide or alcohol) in the ring-closing process. nih.gov By calculating the energy profiles for different potential pathways, DFT can determine the most energetically favorable route, explaining observed regioselectivity and stereoselectivity. rsc.org This theoretical insight is crucial for optimizing reaction conditions and designing precursors for the efficient synthesis of complex spiro compounds.

Molecules like this compound, which contain a 4-hydroxy-lactone moiety (a tetronic acid derivative), can exist in different tautomeric forms, primarily through keto-enol tautomerism. The equilibrium between these forms is critical as it dictates the molecule's chemical reactivity, polarity, and biological activity.

DFT calculations are a primary tool for analyzing tautomeric equilibria. By computing the Gibbs free energy of each potential tautomer, the relative stability and equilibrium populations can be accurately predicted. scifiniti.com Studies on analogous systems, such as 4-hydroxyquinolines and 3-hydroxy-pyridin-4-ones, demonstrate that the relative stability of tautomers can be influenced by factors like intramolecular hydrogen bonding and aromaticity. researchgate.netresearchgate.net Furthermore, the effect of the environment can be modeled using methods like the Polarizable Continuum Model (PCM), which shows how solvents can shift the equilibrium by preferentially stabilizing more polar tautomers. researchgate.net For the title compound, DFT would be used to compare the stability of the 4-hydroxy-furanone form with its corresponding diketone tautomer, providing quantitative data on their energy differences and expected ratios in both the gas phase and various solvents. scifiniti.com

The electronic structure of a molecule is fundamental to its reactivity. DFT is routinely used to calculate key electronic properties and reactivity descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. nih.gov The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy corresponds to the ability to accept an electron (electrophilicity). thaiscience.info The energy gap between the HOMO and LUMO (Egap) is a crucial indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital descriptor derived from DFT calculations. researchgate.net It visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. thaiscience.inforesearchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For the this compound scaffold, the MEP would likely show a negative potential around the carbonyl oxygen and hydroxyl group, indicating sites for electrophilic attack, while regions of positive potential would highlight sites for nucleophilic attack. researchgate.net These descriptors collectively provide a detailed picture of the molecule's reactivity profile.

Table 1: Representative Calculated Reactivity Descriptors for a Spiro-lactone Scaffold.
DescriptorSymbolTypical Calculated Value (eV)Significance
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 to -7.5Relates to ionization potential; electron-donating ability.
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.0 to -2.0Relates to electron affinity; electron-accepting ability.
HOMO-LUMO Energy GapΔE4.5 to 6.5Indicates chemical reactivity and kinetic stability.
Chemical Hardnessη2.25 to 3.25Measures resistance to change in electron distribution.
Electronegativityχ3.75 to 4.75Describes the power to attract electrons.
Electrophilicity Indexω2.5 to 4.0Quantifies the energy lowering upon maximal electron flow.

Note: The values in the table are representative and derived from DFT calculations on similar heterocyclic compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system, MD simulations generate a trajectory that provides detailed information on the conformational dynamics and thermodynamic properties of the molecule in a simulated environment (e.g., water or a lipid bilayer). mdpi.comyoutube.com

For a molecule like this compound, MD simulations can offer insights into its conformational flexibility. This includes the dynamics of the spirocyclic rings, such as the puckering of the cyclopentane ring, and the orientation of the hydroxyl group. These simulations are crucial for understanding how the molecule behaves in solution, how it interacts with solvent molecules, and how it might adapt its shape upon binding to a biological target. youtube.com When combined with docking results, MD simulations can be used to assess the stability of a predicted ligand-protein complex, providing a more dynamic and realistic view of the binding interactions over time. biorxiv.org

Molecular Docking and Binding Mode Prediction for Analogous Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biorxiv.org It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a target protein.

The spiro[4.4]nonan-3-one scaffold is present in several biologically active compounds, most notably the insecticide/acaricide Spiromesifen. nih.gov Spiromesifen targets the enzyme acetyl-CoA carboxylase (ACC), which is crucial for lipid biosynthesis in insects and mites. nih.gov Molecular docking studies have been extensively used to investigate how Spiromesifen and other tetronic acid analogues bind to the carboxyltransferase (CT) domain of ACC. researchgate.netnih.gov

These studies predict a specific binding mode where the ligand fits into the active site pocket. The interactions are typically characterized by hydrogen bonds involving the enol hydroxyl group and carbonyl oxygens of the ligand with key amino acid residues in the protein's active site (e.g., Lysine). nih.gov Additionally, hydrophobic interactions between the spirocyclic core and nonpolar residues of the enzyme contribute significantly to the binding affinity. researchgate.net Docking simulations can also explain the molecular basis of insecticide resistance, for example, by showing how a mutation in an active site residue (e.g., A2083V) can cause steric clashes that interfere with high-affinity binding. researchgate.net

Table 2: Summary of Molecular Docking Results for Spiromesifen, an Analogue of the Target Scaffold.
LigandProtein TargetPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesPrimary Interactions
SpiromesifenAcetyl-CoA Carboxylase (ACC) - CT Domain-7.0 to -9.5Lys, Arg, Asp, GlyHydrogen bonding, Hydrophobic interactions
SpirotetramatAcetyl-CoA Carboxylase (ACC) - CT Domain-7.5 to -10.0Arg, Ser, TyrHydrogen bonding, Pi-stacking
CP-640186 (Reference Inhibitor)Acetyl-CoA Carboxylase (ACC) - CT Domain-8.0 to -11.0Lys, Asn, ArgHydrogen bonding, Salt bridge

Note: The data presented are representative values from various molecular docking studies on ACC inhibitors. researchgate.netnih.govresearchgate.net Binding affinities and specific interacting residues can vary depending on the exact protein model and docking algorithm used.

Role of Spirocyclic Lactones in Natural Product Chemistry and Scaffold Based Design

Occurrence of Spirolactones in Natural Products

Spirocyclic motifs, particularly spirolactones, are omnipresent in the domain of natural products, contributing to a wide spectrum of biological activities. nih.govnih.gov These structures are found in compounds isolated from various natural sources, including fungi, plants, and marine organisms. researchgate.netnih.gov The spirolactone framework is recognized for its role in a variety of pharmacological properties, making these compounds a focal point for discovery and synthetic efforts. nih.gov

The discovery of new natural products containing the spirolactone framework is an active area of research. nih.gov The process begins with the extraction of metabolites from a natural source, followed by various chromatographic techniques to isolate individual compounds. nih.govd-nb.info For instance, an undescribed trans-decalin spirolactone, spiropharanone, was isolated from the edible marine pharaoh cuttlefish Sepia pharaonis through bioactivity-assisted chromatographic fractionation. researchgate.net

Once a pure compound is obtained, its structure is determined using a combination of spectrometric and spectroscopic methods. d-nb.inforesearchgate.net Key techniques include:

Mass Spectrometry (MS): To determine the molecular weight and elemental formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HMBC, HSQC, NOESY) NMR experiments are crucial for elucidating the connectivity of atoms and the relative stereochemistry of the molecule. d-nb.info

X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure and absolute stereochemistry when suitable crystals can be grown. researchgate.net

A variety of structurally diverse spirolactones have been isolated and characterized, including compounds like longianone (B1249499) from the fungus Xylaria longiana and hyperolactones A and C from the plant Hypericum chainens. nih.gov The table below showcases examples of spirolactone-containing natural products and their sources.

Natural ProductSourceStructural Class
Penicyclone ADeep-sea fungusPolyketide with a spiro[5.5]lactone motif
LongianoneFungus (Xylaria longiana)1,7-Dioxaspiro[4.4]nonane
Hyperolactones A & CPlant (Hypericum chainens)Spirocyclic lactones
SpiropharanoneMarine Cuttlefish (Sepia pharaonis)trans-Decalin spirolactone
GriseofulvinFungus (Penicillium griseofulvum)Spiro[benzofuran-2,1'-cyclohexane] derivative

This table presents a selection of natural products featuring a spirolactone core, highlighting the diversity of their sources.

The structural complexity and significant biological activity of spirolactone-containing natural products make them compelling targets for total synthesis. researchgate.netnih.gov Organic chemists have developed numerous innovative synthetic methodologies to construct these scaffolds, often requiring precise control over stereochemistry, particularly at the quaternary spirocenter. nih.govnih.gov

The total synthesis of these molecules serves several purposes:

It confirms the proposed structure of the isolated natural product. nih.gov

It provides access to larger quantities of the compound for further biological evaluation.

It allows for the creation of analogs to explore structure-activity relationships.

A notable example is the total synthesis of penicyclone A, a unique spirolactone derived from a deep-sea fungus. The synthesis was achieved in 10 steps, with key transformations including a double Grignard reaction to construct a chiral tertiary alcohol, followed by a tandem oxidation/cyclization and a photooxygenation/oxidative rearrangement to form the final spiro[5.5]lactone structure. researchgate.net Other complex natural products like spironolactone (B1682167) and various chamigrene sesquiterpenes have also been successfully synthesized, employing diverse strategies such as biomimetic polyene cyclizations and base-catalyzed aldol (B89426) condensations to forge the key spirocyclic core. acs.orgrsc.org

(S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one as a Privileged Scaffold in Medicinal Chemistry

In the field of drug discovery, certain molecular frameworks, known as "privileged scaffolds," demonstrate the ability to bind to multiple biological targets, serving as versatile templates for the development of new therapeutic agents. mdpi.commdpi.com Spirocyclic systems are increasingly recognized as privileged structures due to their inherent three-dimensionality, which allows for the precise spatial arrangement of functional groups, enhancing interactions with biological targets. nih.govtandfonline.comresearchgate.net The this compound core, a member of the tetronic acid family, represents an important scaffold with demonstrated biological relevance, serving as a key intermediate in the synthesis of agrochemicals and possessing potential for broader applications in medicinal chemistry. nih.gov

Scaffold-based drug design is a strategy that utilizes a core molecular structure as a foundation for creating a library of related compounds. biosolveit.de The central scaffold provides the basic three-dimensional framework, while peripheral functional groups are systematically varied to optimize biological activity, selectivity, and pharmacokinetic properties. bldpharm.comdndi.org

The key advantages of using a spirocyclic scaffold like this compound in this approach include:

Increased Three-Dimensionality: Spirocycles have a higher fraction of sp³-hybridized carbons (Fsp³) compared to flat aromatic systems, which is correlated with higher success rates in clinical development. bldpharm.comresearchgate.net This non-planar structure allows substituents to project into three-dimensional space, enabling more specific and potent interactions with target proteins. tandfonline.com

Structural Rigidity: The rigid nature of the spirocyclic core reduces the number of rotatable bonds, which can pre-organize the molecule into a bioactive conformation. This conformational constraint can lead to improved binding affinity and selectivity. bldpharm.comdndi.org

Novelty and Patentability: The exploration of novel chemical space is critical in drug discovery. Spirocyclic scaffolds offer access to unique and patentable chemical matter, moving away from heavily explored "flat" chemical structures. biosolveit.dewesleyan.edu

The synthesis of compound libraries based on a central scaffold is a cornerstone of modern medicinal chemistry. For a scaffold like this compound, libraries of analogs can be generated by modifying different parts of the molecule. This allows for a systematic exploration of the chemical space around the core structure. figshare.com

Robust synthetic transformations are employed to create diverse sets of compounds from readily available starting materials. figshare.com For the spiro[4.4]nonan-3-one scaffold, synthetic diversification can be achieved through:

Alkylation or Acylation: Modification of the hydroxyl group at the C4 position.

Substitution on the Cyclopentane (B165970) Ring: Introducing various functional groups on the carbocyclic ring.

Variation of the Spirocyclic System: Changing the size of the carbocyclic ring (e.g., spiro[4.5]decane).

The development of such libraries enables high-throughput screening to identify initial "hit" compounds with desired biological activity. tandfonline.com

Structure-activity relationship (SAR) studies are essential for optimizing a "hit" compound into a "lead" candidate. gardp.orgoncodesign-services.com By synthesizing and testing a series of structurally related analogs from a library, medicinal chemists can determine which molecular features are crucial for biological activity. researchgate.netbohrium.com

For a spirocyclic scaffold, SAR studies typically investigate how changes in the following aspects affect potency, selectivity, and other pharmacological properties: researchgate.netnih.gov

Nature and Position of Substituents: The effect of adding, removing, or modifying functional groups on the periphery of the scaffold.

Stereochemistry: The stereoisomers of a chiral spirocycle can exhibit significantly different biological activities, making the control and investigation of stereochemistry at the spirocenter and other chiral centers critical. nih.gov

Scaffold Modification: Minor changes to the core structure, such as ring size or heteroatom composition, can have a profound impact on activity.

Through systematic SAR exploration, researchers can build a comprehensive understanding of the molecular requirements for a desired biological effect, guiding the rational design of more potent and selective drug candidates based on the spirocyclic scaffold. gardp.orgnih.gov

Future Directions in Research on S 4 Hydroxy 2 Oxaspiro 4.4 Nonan 3 One and Spirocyclic Lactones

Development of Novel and More Efficient Stereoselective Synthetic Methodologies

The construction of the spirocyclic core, especially the quaternary spiro-carbon, with precise stereochemical control remains a formidable challenge in organic synthesis. While significant progress has been made, future research will prioritize the development of more efficient, atom-economical, and versatile stereoselective methods.

One promising avenue is the continued evolution of organocatalysis . Asymmetric organocatalysis has emerged as a powerful, metal-free strategy for synthesizing chiral compounds under mild conditions. oaepublish.com Future work will likely focus on designing novel chiral catalysts, such as bifunctional squaramides or cinchona alkaloids, to mediate complex cascade reactions. oaepublish.comresearchgate.net These reactions can build the spiro[oxindole-lactone] scaffold in a single step from simple precursors, offering high yields and excellent enantioselectivity. oaepublish.com The goal is to broaden the substrate scope and reduce catalyst loading, making these processes more applicable on an industrial scale.

Transition-metal catalysis also represents a key area for innovation. Recently developed nickel-catalyzed enantioselective α-spirocyclization of lactones demonstrates a powerful method for forging 5-, 6-, and 7-membered spirocycles. acs.orgnih.gov This strategy provides access to chiral, pharmaceutically relevant spirocyclic β-keto lactones. acs.org Future investigations will aim to expand the variety of metal catalysts (e.g., palladium, rhodium, copper) and chiral ligands to improve enantioselectivity across different ring sizes and functional group tolerances. acs.orgacs.org Exploring novel activation modes, such as C-H activation, could provide more direct and efficient routes to complex spirocyclic lactones.

Additionally, biocatalysis offers a green and highly selective alternative. The use of engineered enzymes, such as carbonyl reductase variants, has shown great promise in the asymmetric synthesis of chiral lactones with exceptional stereoselectivity (up to 99% ee). rsc.org Future research will involve screening for and engineering new enzymes capable of constructing the spirocyclic core, providing a sustainable and highly efficient synthetic route.

Method TypeCatalyst/Reagent ExampleKey AdvantagesResearch Focus
Organocatalysis Quinine-derived squaramideMetal-free, mild conditions, high enantioselectivityDesign of new catalysts, development of cascade reactions
Transition-Metal Catalysis Ni(COD)₂ with Chiral Mandyphos ligandBroad substrate scope, formation of various ring sizesExploring new metal/ligand combinations, improving ee for 6-membered rings
Halolactonization BINOL-derived chiral bifunctional sulfideEfficient synthesis of γ-chiral α-spiro-γ-lactonesExpanding to other halo-functionalizations, functional group tolerance
Biocatalysis Engineered Carbonyl ReductaseHigh stereoselectivity (>99% ee), green chemistryEnzyme screening and evolution for spirocyclization

Exploration of Diverse Chemical Space Through Spirocyclic Frameworks

Spirocyclic scaffolds are increasingly recognized as "privileged" structures in drug discovery. Their inherent three-dimensionality allows them to explore chemical space more effectively than their "flat," aromatic counterparts, often leading to improved potency, selectivity, and pharmacokinetic properties. tandfonline.comtandfonline.combldpharm.com Future research on (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one and related lactones will heavily focus on using this core framework to build diverse molecular libraries for biological screening.

One key strategy is scaffold diversification . The core spiro-lactone can be functionalized at various positions to create a library of analogues. For example, 1,3-dipolar cycloaddition reactions can be employed to generate novel spiro-isoxazolidine derivatives, adding layers of structural and stereochemical complexity. mdpi.com This allows for a systematic exploration of structure-activity relationships (SAR) by incrementally changing the orientation of substituents in three-dimensional space. tandfonline.com

The spiro-lactone motif can also be integrated into more complex systems, creating hybrid scaffolds. Research into spiro-γ-lactams, spiro-oxindoles, and spirocyclic ethers has demonstrated the utility of the spiro center in creating rigid structures that can precisely orient functional groups for optimal interaction with biological targets. researchgate.netnih.gov By combining the lactone ring of this compound with other pharmacophoric fragments, researchers can access novel chemical entities for a wide range of therapeutic targets, from oncology to infectious diseases. tandfonline.comresearchgate.net The increasing availability of diverse spirocyclic building blocks will make these explorations more accessible to medicinal chemists. nih.gov

Spirocyclic FrameworkStructural FeatureSignificance in Medicinal Chemistry
Spiro-Lactones Core lactone ring fused at a spiro-carbonFound in numerous natural products; serves as a versatile synthetic precursor. nih.gov
Spiro-Oxindoles Combination of oxindole (B195798) and another ring systemPrivileged scaffold in drug discovery with a wide range of biological activities. oaepublish.com
Spiro-Lactams Contains a nitrogen atom in the lactone ringCore motif in ansalactam natural products; important for antibacterial agents. nih.gov
Spiro-Isoxazolidines Generated via cycloaddition to an exocyclic double bondAdds significant structural complexity and new stereocenters for SAR studies. mdpi.com
Azaspirocycles Nitrogen-containing spirocyclic alkanesCan improve physicochemical properties like solubility and metabolic stability. tandfonline.combldpharm.com

Advanced Computational Modeling for Rational Design and Mechanistic Insights

Computational chemistry is becoming an indispensable tool in modern synthetic and medicinal chemistry. For spirocyclic lactones, future research will increasingly rely on advanced computational modeling to accelerate discovery and deepen understanding.

Rational design of new spirocyclic compounds can be guided by computational methods. Density Functional Theory (DFT) studies, for example, can be used to analyze the electronic properties of a molecule. mdpi.com By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict a molecule's stability and reactivity. researchgate.net Furthermore, mapping the Molecular Electrostatic Potential (MEP) surface helps identify sites susceptible to nucleophilic or electrophilic attack, guiding the design of synthetic reactions and predicting intermolecular interactions with a biological target. mdpi.comresearchgate.net This approach allows for the in silico design of novel spirocyclic derivatives with tailored electronic and binding properties before committing to laborious synthetic efforts. rsc.org

Understanding reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Computational modeling can provide profound mechanistic insights that are difficult to obtain through experimentation alone. For instance, DFT calculations can be used to model the transition states of stereoselective reactions, explaining the origin of enantioselectivity in a catalytic process. acs.org By understanding how a chiral catalyst interacts with a substrate at the molecular level, researchers can rationally modify the catalyst structure to improve its efficiency and selectivity. This computational feedback loop is essential for the development of next-generation catalytic systems for spirocycle synthesis.

Computational MethodApplication in Spirocycle ResearchInsights Provided
Density Functional Theory (DFT) Geometric optimization, reaction mechanism studiesPredicts stable molecular structures, elucidates transition states, explains stereoselectivity. researchgate.net
HOMO-LUMO Analysis Prediction of reactivity and stabilityA larger energy gap implies higher stability and lower chemical reactivity. mdpi.comresearchgate.net
Molecular Electrostatic Potential (MEP) Identification of reactive sitesVisualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.net
In Silico ADMET Prediction Drug-likeness screeningForecasts absorption, distribution, metabolism, excretion, and toxicity profiles of designed molecules. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-4-Hydroxy-2-oxaspiro[4.4]nonan-3-one, and how can stereochemical control be achieved?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor lactones or ketones. For example, spirocyclic oxa compounds can be synthesized via acid-catalyzed intramolecular cyclization of hydroxy-ketones. Stereochemical control is achieved using chiral catalysts (e.g., organocatalysts) or enantioselective reduction of ketone intermediates. Reaction conditions (solvent polarity, temperature) must be optimized to minimize racemization. Yield improvements (e.g., up to 92% for analogous spiro compounds) are reported using iterative solvent screening (e.g., THF vs. DCM) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (using programs like ORTEP-III) resolves the spirocyclic conformation and confirms the (S)-configuration. For example, related spiro compounds (e.g., 1,7-dithia-4-azaspiro[4.4]nonan-3-one derivatives) have been structurally validated via this method .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR data are critical. Key signals include the hydroxyl proton (δ ~3.5–4.5 ppm) and spiro carbon (δ ~90–100 ppm). DEPT-135 and HSQC experiments confirm connectivity .
  • Chiral HPLC : Enantiomeric purity is verified using chiral stationary phases (e.g., amylose-based columns) with mobile phases like hexane/isopropanol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate bond angles, ring strain, and hydrogen-bonding interactions. For spiro compounds, ring strain energy (typically 15–25 kcal/mol) impacts reactivity .
  • Molecular docking : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina. The hydroxyl group may form hydrogen bonds with active-site residues, as seen in analogous spirocyclic inhibitors .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., LogP ~0.5–1.5, PSA ~50 Ų), suggesting moderate bioavailability .

Q. How can contradictory data in stereochemical assignments of spirocyclic compounds be resolved?

  • Methodological Answer :

  • Vibrational Circular Dichroism (VCD) : Differentiates enantiomers by measuring IR absorption differences in chiral environments. For example, conflicting NMR-based assignments of spiro compounds were resolved using VCD spectra matched to computed data .
  • Single-crystal analysis : Redundant crystallographic datasets (≥3 independent crystals) reduce bias. Discrepancies in torsion angles (>5°) indicate potential misassignments .
  • Isotopic labeling : 18^{18}O-labeled hydroxyl groups can track stereochemical integrity during reactions, addressing inconsistencies in kinetic studies .

Q. What strategies mitigate challenges in synthesizing spirocyclic derivatives with high enantiomeric excess (ee)?

  • Methodological Answer :

  • Dynamic kinetic resolution (DKR) : Combine chiral catalysts (e.g., Ru-based) with racemization-prone intermediates to achieve >90% ee, as demonstrated for azaspiro compounds .
  • Solvent engineering : Polar aprotic solvents (e.g., DMF) stabilize transition states in asymmetric cycloadditions. For example, DMF increased ee by 20% versus toluene in spirooxindole synthesis .
  • Additive screening : Proline derivatives or crown ethers enhance enantioselectivity by coordinating to intermediates, reducing side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity of spirocyclic analogs?

  • Methodological Answer :

  • Meta-analysis : Compare datasets across studies using tools like RevMan, focusing on variables (e.g., cell lines, assay conditions). For example, conflicting IC50_{50} values for spirocyclic kinase inhibitors may arise from differing ATP concentrations .
  • Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., NIH/NCATS guidelines) to isolate compound-specific effects .
  • Structural analogs : Test derivatives (e.g., hydroxyl→methoxy substitutions) to identify pharmacophore contributions, resolving ambiguities in structure-activity relationships .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.